methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study aimed to evaluate 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists . A series of compounds were synthesized using a variety of phenols .Scientific Research Applications
Anti-Helicobacter Pylori Agents
- A study by Carcanague et al. (2002) explored novel structures derived from benzothiazole scaffolds, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. The compounds showed low minimal inhibition concentration values against various H. pylori strains, including those resistant to common antibiotics (Carcanague et al., 2002).
Antitumor Applications
- Research by Chua et al. (1999) investigated benzothiazoles, including derivatives similar to the compound , for their antitumor activity against breast, ovarian, and other cancer cell lines. The study emphasized the role of metabolism in the antitumor mechanism of these compounds (Chua et al., 1999).
Synthesis and Structure Analysis
- The crystal structure of related benzothiophene derivatives was studied by Vasu et al. (2004), highlighting the molecular conformation stabilized by intra- and intermolecular hydrogen bonds, which is crucial for understanding the compound's reactivity and interaction with biological targets (Vasu et al., 2004).
Schiff Base Compounds and Corrosion Inhibition
- Behpour et al. (2009) explored Schiff bases of benzothiazoles as corrosion inhibitors in acidic solutions. Their findings showed a significant decrease in corrosion rate in the presence of these inhibitors, which is relevant for industrial applications (Behpour et al., 2009).
DNA Adduct Formation in Tumor Cells
- A study by Leong et al. (2003) revealed that 2-(4-Aminophenyl)benzothiazoles, structurally related to the compound , generate DNA adducts in sensitive tumor cells, providing insight into their mechanism of antitumor activity (Leong et al., 2003).
Properties
IUPAC Name |
methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-27-18(26)16-13-9-5-6-10-14(13)29-17(16)20-15(25)11-28-19-21-22-23-24(19)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOTKUTRTXRCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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